Sulfoxydes benzyle
Benzyl sulfoxides are a class of organic compounds characterized by the presence of a sulfoxide group (-S=O) attached to a benzene ring. These compounds are widely used in various applications due to their unique chemical properties and structural flexibility. They can be synthesized through different methods, including direct oxidation or reaction of benzenethiol with halides. Benzyl sulfoxides find extensive use as intermediates in the pharmaceutical industry, where they serve as precursors for synthesizing medicinal compounds. Additionally, these compounds are utilized in the production of fragrances and flavorings due to their pleasant aroma profiles. They also play a role in organic synthesis as reagents or protecting groups, facilitating controlled chemical transformations. Research into benzyl sulfoxides continues, exploring their potential applications in catalysis, polymer chemistry, and materials science.

Structure | Nom chimique | CAS | Le MF |
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2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide | 337922-27-7 | C16H13Cl3N2O3S |
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Prosulfocarb Sulfoxide | 51954-81-5 | C14H21NO2S |
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Benzene, [(R)-(phenylmethyl)sulfinyl]- | 20246-02-0 | C13H12OS |
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Benzene,1-chloro-4-[(phenylsulfinyl)methyl]- | 17530-80-2 | C13H11OSCl |
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2,3-DICHLORO-3-[(2-CHLOROBENZYL)SULFINYL]-N-(6-METHOXY-3-PYRIDINYL)ACRYLAMIDE | 337922-38-0 | C16H13Cl3N2O3S |
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2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide | 1164542-94-2 | C17H16Cl2N2O3S |
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3-[(4-CHLOROBENZYL)SULFINYL]-4-ETHYL-5-([3-(TRIFLUOROMETHYL)PHENOXY]METHYL)-4H-1,2,4-TRIAZOLE | 956607-36-6 | C19H17ClF3N3O2S |
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3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole | 486997-74-4 | C9H6Cl2N2OS2 |
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1-(Benzylsulfinyl)-2-nitrobenzene | 35804-36-5 | C13H11NO3S |
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4-azido-2-phenylmethanesulfinylbenzonitrile | 496927-07-2 | C14H10N4OS |
Littérature connexe
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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